(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound often used in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid group, and a 3-cyanobenzyl group. The stereochemistry of the compound is specified by the (2S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 3-cyanobenzyl bromide.
Protection of Pyrrolidine: The pyrrolidine nitrogen is protected using tert-butyl chloroformate to form the Boc-protected pyrrolidine.
Alkylation: The Boc-protected pyrrolidine is then alkylated with 3-cyanobenzyl bromide under basic conditions to introduce the 3-cyanobenzyl group.
Industrial Production Methods
In an industrial setting, the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as carboxylates or esters.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Carboxylates, esters.
Reduction: Amines, amides.
Substitution: Deprotected pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis as a chiral auxiliary or catalyst.
Biology
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor due to its structural features.
Ligand: Acts as a ligand in the study of receptor-ligand interactions.
Medicine
Drug Development: Explored in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Prodrug: The Boc group can be used to create prodrugs that are activated in vivo.
Industry
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The Boc group can be cleaved in biological environments, releasing the active compound to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Lacks the nitrile group, which may affect its reactivity and binding properties.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)pyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a nitrile, altering its electronic properties and potential interactions.
Uniqueness
The presence of the 3-cyanobenzyl group in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid provides unique electronic and steric properties that can influence its reactivity and binding affinity in various applications. This makes it a valuable compound in the synthesis of complex molecules and in the development of pharmaceuticals with specific target interactions.
Properties
IUPAC Name |
(2S,4R)-4-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-5-4-6-13(7-12)10-19/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYOWAFFGWIGHV-CABCVRRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376048 |
Source
|
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(3-cyanophenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-18-4 |
Source
|
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(3-cyanophenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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